molecular formula C32H30F3N5O7S2 B605356 Alvelestat tosylate CAS No. 1240425-05-1

Alvelestat tosylate

Cat. No. B605356
M. Wt: 717.74
InChI Key: YLZZBCWZQPXIHL-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

Compound (I) mesylate was synthesised using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (2.0 g, 3.67 mmol) and methane sulfonic acid (0.35 g, 3.67 mmol) to give the title product; yield 2.2 g, 3.45 mmol, 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.[S:50]([C:54]1C=CC(C)=CC=1)([O-:53])(=[O:52])=[O:51].CS(O)(=O)=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[N:18]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:27])([F:26])[F:28])[CH:20]=2)[C:17](=[O:29])[C:16]([C:30]([NH:32][CH2:33][C:34]2[CH:39]=[CH:38][C:37]([S:40]([CH3:43])(=[O:42])=[O:41])=[CH:36][N:35]=2)=[O:31])=[CH:15][C:14]=1[C:44]1[N:48]([CH3:49])[N:47]=[CH:46][CH:45]=1.[S:50]([O-:53])(=[O:52])(=[O:51])[CH3:54] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Quantity
0.35 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C
Name
Type
product
Smiles
S(C)(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.